molecular formula C25H21NOS2 B5206332 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone

3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone

Cat. No. B5206332
M. Wt: 415.6 g/mol
InChI Key: UCZYTGZNLXWZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone, also known as DPTP, is a heterocyclic organic compound that has gained attention in recent years due to its potential use in scientific research. DPTP has a unique chemical structure that allows it to interact with biological systems in a specific way, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone involves its interaction with specific biological targets, such as ion channels and enzymes. For example, the inhibition of Nav1.7 by 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone is thought to occur through binding to a specific site on the channel protein, preventing the influx of sodium ions and thereby reducing pain signaling. Similarly, the modulation of monoamine oxidase A by 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone is thought to occur through binding to the enzyme's active site, inhibiting its activity and leading to increased levels of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone depend on the specific target it interacts with. For example, the inhibition of Nav1.7 by 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone has been shown to reduce pain sensitivity in animal models, suggesting its potential use as a pain medication. The modulation of monoamine oxidase A by 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone may also have therapeutic implications for disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone in lab experiments is its specificity for certain biological targets, allowing for more precise manipulation of biochemical and physiological processes. However, 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone's complex chemical structure and synthesis method may limit its availability and increase its cost compared to other research tools.

Future Directions

There are several future directions for the use of 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone in scientific research. One possibility is the development of more potent and selective inhibitors of Nav1.7 based on the structure of 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone. Another direction is the exploration of 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone's potential as a modulator of other enzymes and ion channels, which could have implications for a variety of disorders. Additionally, the synthesis of 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone analogs with improved properties may further expand its utility as a research tool.

Synthesis Methods

The synthesis of 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone involves several steps and requires specialized equipment and expertise. One common method involves the reaction of 2-thiophenecarboxaldehyde with 1,3-diphenylacetone in the presence of a piperidine catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone has been used in a variety of scientific research applications, including the study of neurotransmitter systems, ion channels, and enzymes. One notable example is its use as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in pain signaling. 3,5-diphenyl-2,6-di-2-thienyl-4-piperidinone has also been shown to modulate the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

3,5-diphenyl-2,6-dithiophen-2-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NOS2/c27-25-21(17-9-3-1-4-10-17)23(19-13-7-15-28-19)26-24(20-14-8-16-29-20)22(25)18-11-5-2-6-12-18/h1-16,21-24,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZYTGZNLXWZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(C(C2=O)C3=CC=CC=C3)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenyl-2,6-di(thiophen-2-yl)piperidin-4-one

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